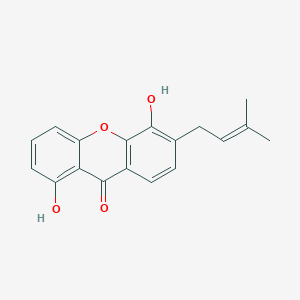
6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calophyllin B is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 5 and a prenyl group at position 6. It has a role as a plant metabolite. It is a member of xanthones and a polyphenol.
Applications De Recherche Scientifique
Isolation and Structural Analysis
6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone has been isolated from various natural sources, particularly from the heartwood of Calophyllum species. Studies have identified and elucidated the structure of this compound and its derivatives, emphasizing its significance in natural product chemistry and phytochemistry. For instance, researchers isolated this compound from the heartwood of Calophyllum canum and Calophyllum scriblitifolium, alongside other structurally related xanthones, providing insights into the chemical diversity of these species (Carpenter, Locksley, & Scheinmann, 1969); (Jackson, Locksley, & Scheinmann, 1968).
Synthesis and Chemical Studies
The synthesis and chemical properties of this compound have been a subject of research. Studies have described methods for synthesizing this compound and related xanthones, which are crucial for understanding their chemical behavior and potential applications (Locksley, Quillinan, & Scheinmann, 1971). These syntheses contribute to the development of new pharmaceuticals and compounds with potential biological activity.
Biological Activities and Potential Applications
Research has also explored the biological activities of xanthones, including this compound. For example, studies have investigated the antibacterial and enzyme inhibitory activities of various xanthones, which can lead to the development of new therapeutic agents (Duangsrisai et al., 2014). These activities highlight the potential of xanthones as bioactive compounds in drug discovery.
Geographical Variation in Composition
Research has also focused on the geographical variation in the composition of xanthones in different species. For example, a study on Calophyllum inophyllum from various locations showed variations in the xanthone content, including this compound, which is significant for understanding the chemical ecology of these plants (Al-Jeboury & Locksley, 1971).
Chemotaxonomic Value
The presence of this compound and related compounds in various species has been used to discuss the chemotaxonomic value of xanthones. These studies contribute to the understanding of the evolutionary and ecological aspects of plant chemistry (Wu et al., 1998).
Propriétés
Numéro CAS |
17623-60-8 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1,5-dihydroxy-6-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O4/c1-10(2)6-7-11-8-9-12-17(21)15-13(19)4-3-5-14(15)22-18(12)16(11)20/h3-6,8-9,19-20H,7H2,1-2H3 |
Clé InChI |
APHJPNXEBUUMKB-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O)O)C |
SMILES canonique |
CC(=CCC1=C(C2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
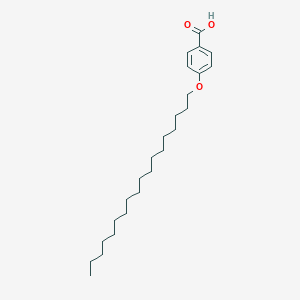

![7,12-dimethylbenzo[a]anthracene-5,6-diol](/img/structure/B96495.png)

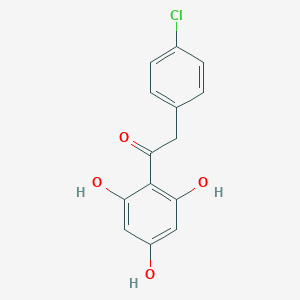
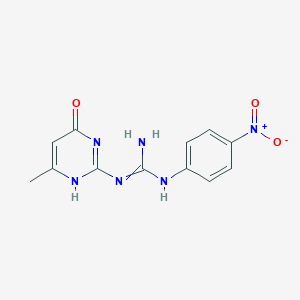
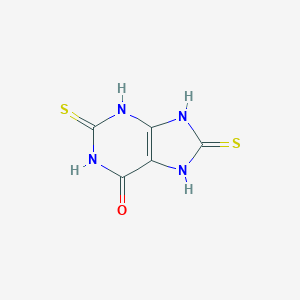
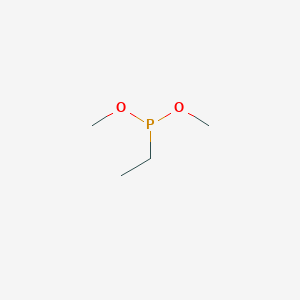
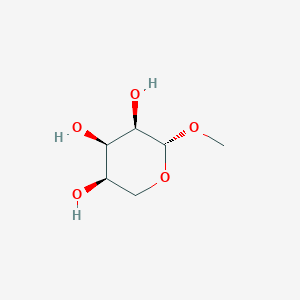
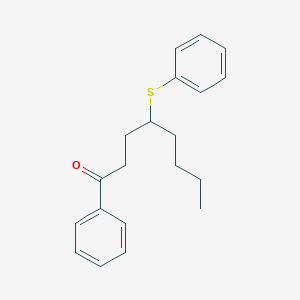
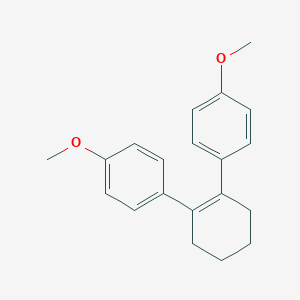
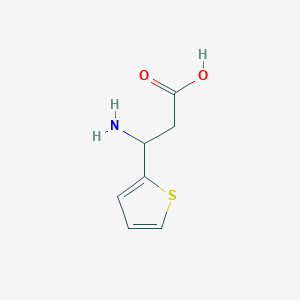
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
